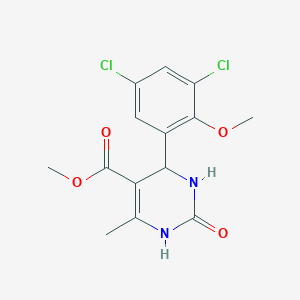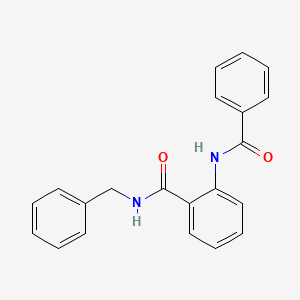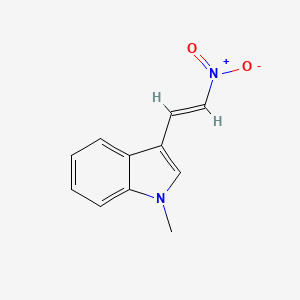methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
2-{[(2-Nitrophenyl)amino](phenyl)methyl}-1,3,5-triphenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE is a complex organic compound that features a nitroaniline group, a phenyl group, and a triphenylpentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-nitroaniline with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl groups can also participate in interactions with proteins and other biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring, used as a precursor in the synthesis of more complex molecules.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Uniqueness
2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its combination of nitroaniline, phenyl, and triphenylpentanedione groups provides a versatile platform for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C36H30N2O4 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[(2-nitroanilino)-phenylmethyl]-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C36H30N2O4/c39-33(27-17-7-2-8-18-27)25-30(26-15-5-1-6-16-26)34(36(40)29-21-11-4-12-22-29)35(28-19-9-3-10-20-28)37-31-23-13-14-24-32(31)38(41)42/h1-24,30,34-35,37H,25H2 |
InChI Key |
QFFRUDKBZNZJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(C3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11107402.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11107406.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11107410.png)
![5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107415.png)
![5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11107417.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11107420.png)
![4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11107432.png)

![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11107445.png)
![4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide](/img/structure/B11107446.png)
![N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine](/img/structure/B11107447.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B11107459.png)

